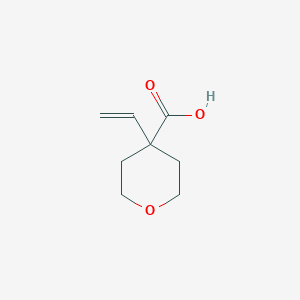

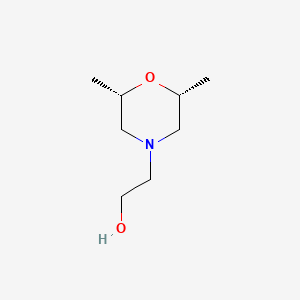

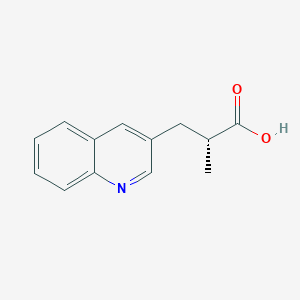

4-Ethenyloxane-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular and crystal structure of a compound closely related to 4-Ethenyloxane-4-carboxylic acid, specifically 4-ethoxycarbonyloxy-1-oxo-1H-phthalazine-2-carboxylic acid ethyl ester, has been determined using X-ray diffraction methods. This compound exhibits an orthorhombic crystal system and is characterized by unit cell parameters that contribute to its unique structure. The molecule's appearance is influenced by numerous intra- and intermolecular interactions, which give it a four-ring structure appearance. These interactions are primarily C-H···O hydrogen bonds, which play a significant role in stabilizing the structure .

Synthesis Analysis

The synthesis of compounds with complex structures often involves multi-component reactions. For instance, the synthesis of Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, a compound with a different core but relevant to the synthesis analysis, was achieved through a three-component condensation process. This process involved benzaldehyde, ethyl acetoacetate, and malononitrile in the presence of trichloroacetic acid. The structure of the synthesized product was confirmed by X-ray analysis . This method demonstrates the potential pathways that could be explored for the synthesis of 4-Ethenyloxane-4-carboxylic acid.

Chemical Reactions Analysis

The study of chemical reactions often involves examining how different molecules interact with each other. In the case of Benzene-1,3-dicarboxylic acid–1,2-bis(4-pyridyl)ethene, the molecules are linked by classical O—H···N hydrogen bonds, forming an extended one-dimensional zigzag chain. Furthermore, these chains are connected to neighboring ones through π–π interactions between the pyridine and aromatic rings. Such interactions are crucial in understanding the reactivity and the formation of supramolecular frameworks in related compounds like 4-Ethenyloxane-4-carboxylic acid .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 4-Ethenyloxane-4-carboxylic acid, the analysis of similar compounds provides insights into what can be expected. The presence of hydrogen bonds and π–π interactions, as seen in the related compounds, suggests that 4-Ethenyloxane-4-carboxylic acid may also exhibit significant solubility in polar solvents and could form stable crystal structures under certain conditions. The orthorhombic crystal system and specific unit cell parameters of related molecules indicate that 4-Ethenyloxane-4-carboxylic acid might also crystallize in a similar manner, with its own unique parameters .

Scientific Research Applications

Sensing Applications

4-Ethenyloxane-4-carboxylic acid and its derivatives have been explored in the context of sensing applications. For example, certain coordination polymers based on carboxyphenoxyphthalate (a compound related to 4-Ethenyloxane-4-carboxylic acid) demonstrated the ability to sense nitrobenzene in ppm concentrations, highlighting their potential in fluorescence-based probing and detection technologies (Wang et al., 2015).

Thermodynamic Properties

The thermodynamic behavior of materials related to 4-Ethenyloxane-4-carboxylic acid has been a subject of interest. For instance, the significant shifts in pKa values of benzoic acid-modified surfaces were explored, revealing the influence of surface characteristics and the surrounding solvent environment on these shifts. This investigation provides valuable insights into the thermodynamic properties of carboxylic acid groups when attached to different surfaces (Abiman et al., 2007).

Antioxidant Activities

The structure-antioxidant activity relationship of various phenolic acids, including those with carboxylic acid groups, has been studied. These studies elucidate how specific functional groups, such as methoxy and phenolic hydroxyl groups, influence antioxidant activities, providing a basis for potential applications of 4-Ethenyloxane-4-carboxylic acid derivatives in areas where oxidative stress mitigation is crucial (Chen et al., 2020).

Biocatalysis and Reduction Processes

Carboxylic acid reductases (CARs) that can selectively reduce carboxylic acids to aldehydes under mild conditions have been studied, demonstrating their potential in biocatalysis. The broad range of substrates, including bifunctional carboxylic acids, that CARs can act upon suggests possible applications for 4-Ethenyloxane-4-carboxylic acid in creating more efficient biocatalytic processes (Khusnutdinova et al., 2017).

Solvation and Self-Association

The interplay between self-association and solvation in polar liquids, involving carboxylic acids, offers insights into solvent-solute interactions. Understanding these interactions is crucial for applications in which 4-Ethenyloxane-4-carboxylic acid might be used as a solvent or as part of solvation processes (Amenta et al., 2013).

Mechanism of Action

Safety and Hazards

The safety information available indicates that 4-Ethenyloxane-4-carboxylic acid has a GHS07 pictogram and a warning signal word . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

4-ethenyloxane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-8(7(9)10)3-5-11-6-4-8/h2H,1,3-6H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCXNDZURGFZTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CCOCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethenyloxane-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-[[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B2502551.png)

![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B2502553.png)

![1,3-Diethyl 2-{[(2-benzoyl-4-chlorophenyl)amino]methylidene}propanedioate](/img/structure/B2502554.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2502569.png)

![Methyl 3-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]propanoate](/img/structure/B2502570.png)

![N-(3-chlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502571.png)